
5-Bromo-6-chloro-3-indolyl caprylate
Descripción general
Descripción
5-Bromo-6-chloro-3-indolyl caprylate (BCI-Caprylate) is a synthetic molecule with a wide range of applications in the fields of biochemistry and physiology. BCI-Caprylate is a derivative of caprylic acid, and is composed of a cyclic amide moiety, a bromo-chloro-indole moiety, and a carboxyl group. It is used in the synthesis of various compounds and in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Colorimetric Detection Systems
5-Bromo-4-chloro-indolyl phosphate (BCIP), a closely related compound to 5-Bromo-6-chloro-3-indolyl caprylate, is extensively used in colorimetric detection systems. It is particularly effective in detecting and localizing alkaline phosphatase activity, a common application in Western and Southern blots, as well as in immunohistochemistry and cytochemistry. These indolyl derivatives are stable over a broad pH range and form indigoid dyes upon enzymatic hydrolysis (Guder, Heindl, & Josel, 2000).
Photochemical Reactions
In the realm of photochemistry, 5-bromo-1,3-dimethyluracils, which are structurally similar to this compound, have shown interesting reactivity. When exposed to irradiation in the presence of certain indoles, these compounds form distinct photoadducts, which are potentially useful in advanced organic synthesis and photodynamic studies (Celewicz, 1989).
Reflectometric Assays
5-Bromo-4-chloro-3-indoxyl caprylate, another closely related compound, is used in reflectometric assays for rapid screening of contaminants, specifically organophosphates and carbamates in agriculture. Its application in this context is based on enzyme inhibition, offering a fast and cost-effective method for detecting insecticide residues (Walz & Schwack, 2008).
Mecanismo De Acción
Target of Action
The primary target of the compound 5-Bromo-6-chloro-3-indolyl caprylate is the enzyme esterase . Esterases are enzymes that catalyze the cleavage of ester bonds, which are common in biological systems. They play a crucial role in various biological processes, including the metabolism of lipids and proteins.
Mode of Action
This compound interacts with its target, esterase, by serving as a substrate for the enzyme . The esterase cleaves the ester bond in the compound, leading to a change in the compound’s structure .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the detection of esterase activity . When the compound is cleaved by esterase, it produces a chromogenic product, which can be detected and measured . This allows for the quantification of esterase activity in the sample, which can be useful in various research and diagnostic applications.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the esterase enzyme and thus the compound’s efficacy as a substrate. Additionally, temperature can impact the stability of the compound and the rate of the enzymatic reaction. It is also important to note that the compound should be stored at low temperatures (below -15°C) and protected from light to maintain its stability .
Propiedades
IUPAC Name |
(5-bromo-6-chloro-1H-indol-3-yl) octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrClNO2/c1-2-3-4-5-6-7-16(20)21-15-10-19-14-9-13(18)12(17)8-11(14)15/h8-10,19H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODNRFUPDHGKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433264 | |
| Record name | 5-Bromo-6-chloro-3-indolyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
209347-94-4 | |
| Record name | 5-Bromo-6-chloro-3-indolyl caprylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




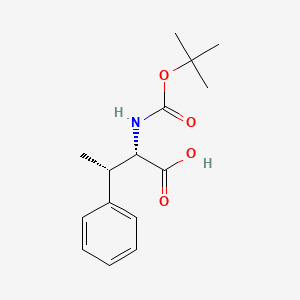

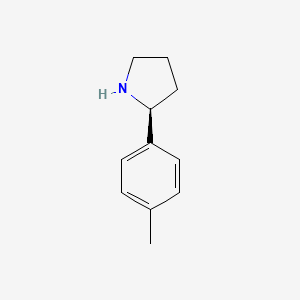

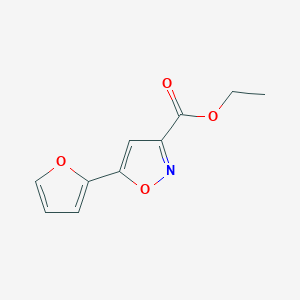
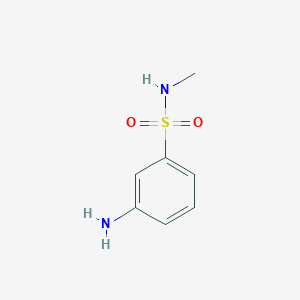


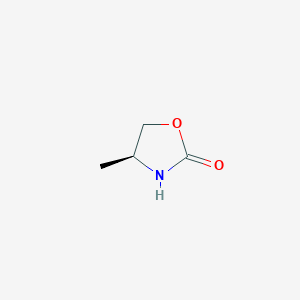



![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)